5-amino-N-(3-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-N-(3-chlorophenyl)-1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N6O2/c1-11-16(25-20(30-11)12-4-2-5-13(21)8-12)10-28-18(23)17(26-27-28)19(29)24-15-7-3-6-14(22)9-15/h2-9H,10,23H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPMQWUCZIUXAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(3-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its diverse biological activities. This compound is part of a larger class of triazole derivatives that have been studied for their potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. Its IUPAC name reflects its complex nature:
| Property | Description |
|---|---|
| IUPAC Name | 5-amino-N-(3-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide |
| Molecular Formula | C22H21ClN6O2 |
| Molecular Weight | 436.90 g/mol |
| Solubility | Soluble in DMSO and other organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes and receptors involved in cancer cell proliferation and survival. For instance, it may inhibit kinase activities that are crucial for signaling pathways in cancer cells, leading to apoptosis (programmed cell death) .
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including antibiotic-resistant pathogens. The mechanism involves the disruption of bacterial cell wall synthesis and interference with DNA replication processes .
Anticancer Properties
The compound has been evaluated for its anticancer potential through various assays. Studies show that it induces apoptosis in different cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. For example, it has shown efficacy against breast cancer and lung cancer cell lines .
Antifungal Activity
In addition to antibacterial effects, the compound also displays antifungal properties. It has been tested against common fungal pathogens such as Candida albicans, showing inhibition of fungal growth at low concentrations .
Case Studies
- Antimicrobial Efficacy : A study published in Antibiotics evaluated the compound's effectiveness against ESKAPE pathogens, which are notorious for their antibiotic resistance. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .
- Cancer Cell Inhibition : In a study conducted on human breast cancer cells (MCF-7), treatment with the compound resulted in a 70% reduction in cell viability after 48 hours. The study highlighted the compound's ability to induce G0/G1 phase arrest in the cell cycle .
Scientific Research Applications
The chemical structure of the compound features a triazole ring, which is known for its biological activity. The presence of chlorophenyl and oxazole moieties contributes to its potential pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to 5-amino-N-(3-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer properties. For example, research on related oxadiazole derivatives has shown promising results against various cancer cell lines, suggesting that modifications to the triazole structure could enhance its efficacy as an anticancer agent .
Anti-inflammatory Potential
In silico studies have suggested that compounds with similar structures may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions such compounds as potential candidates for anti-inflammatory therapies .
Antimicrobial Properties
The presence of multiple aromatic rings and nitrogen-containing heterocycles in the compound's structure suggests potential antimicrobial activity. Compounds with similar frameworks have been reported to possess antibacterial and antifungal properties, indicating that further exploration of this compound could yield significant findings in antimicrobial research.
Study 1: Synthesis and Characterization
A study focused on synthesizing a series of triazole derivatives, including the target compound, demonstrated effective synthetic routes using commercially available reagents. Characterization techniques such as NMR and mass spectrometry confirmed the structures of the synthesized compounds .
Study 2: Biological Evaluation
A biological evaluation of synthesized triazole derivatives highlighted their cytotoxic effects on various cancer cell lines. The results showed that modifications to the triazole ring could significantly enhance anticancer activity, paving the way for further development of this class of compounds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table compares the target compound with structurally related analogs from the evidence:
Key Observations:
- Heterocyclic Core : The target uses a 1,2,3-triazole, while analogs like 3a (pyrazole) and 6f (triazole-thione) employ different cores, altering electronic properties and binding modes.
- Substituent Effects: The target’s 1,3-oxazole moiety distinguishes it from 3a (pyrazole) and 6f (benzoxazole). Oxazoles typically confer greater metabolic stability than benzoxazoles . The amino group on the triazole (target and ) may enhance solubility compared to non-amino analogs (e.g., 3a). Chlorophenyl groups are common across analogs, suggesting their role in hydrophobic interactions.
Physicochemical and Spectral Properties
Key Observations:
- Melting Points : Higher melting points in chlorinated analogs (e.g., 3b : 171–172°C ) suggest increased crystallinity due to halogenated aryl groups.
- Spectral Trends : Aromatic protons in all compounds appear between δ 6.7–8.1, with methyl groups near δ 2.5–2.5. The target’s oxazole methyl may resonate upfield compared to pyrazole methyls .
- Elemental Analysis : Discrepancies in found vs. calculated values (e.g., 3b : C 57.72% vs. 57.68% ) highlight common challenges in synthesizing halogenated heterocycles.
Q & A
Basic: What are the key considerations for synthesizing this compound, and what methodologies are commonly employed?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,3-oxazole and 1,2,3-triazole rings. Key steps include:
- Oxazole ring synthesis : Cyclization of α-haloketones (e.g., 3-chlorophenyl-substituted precursors) with amides under acidic conditions .
- Triazole formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, followed by carboxamide functionalization .
- Coupling reactions : Alkylation or nucleophilic substitution to link the oxazole and triazole moieties.
Critical parameters : Reaction temperature (60–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5–10 mol% CuI for CuAAC) .
Advanced: How can reaction yields be optimized during the coupling of heterocyclic moieties?
Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., molar ratios, solvent systems) to identify optimal conditions. For example, using a 2³ factorial design to assess the impact of temperature, catalyst type, and reaction time .
- Flow chemistry : Continuous-flow systems improve reproducibility and reduce side reactions during exothermic steps like cyclization .
- Catalyst screening : Testing alternatives to Cu(I), such as Ru-based catalysts, to enhance regioselectivity in triazole formation .
Basic: What functional groups are critical for its biological activity, and how are they characterized?
Answer:
Key functional groups include:
- 3-Chlorophenyl substituents : Enhance lipophilicity and target binding (e.g., kinase inhibition) .
- 1,2,3-Triazole core : Participates in hydrogen bonding with enzyme active sites .
- Carboxamide group : Stabilizes interactions via dipole-dipole forces.
Characterization methods : - NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- HPLC-MS : Verifies purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~500) .
Advanced: How do structural modifications (e.g., halogen substitution) affect its enzyme inhibition profile?
Answer:
- Chlorine vs. fluorine substitution : 3-Chlorophenyl groups improve target affinity (e.g., IC₅₀ reduction from 1.2 µM to 0.3 µM in kinase assays), while fluorinated analogs enhance metabolic stability .
- Methyl group on oxazole : Increases steric hindrance, reducing off-target binding.
Methodology : - SAR studies : Synthesis of derivatives with systematic substitutions followed by enzymatic assays (e.g., fluorescence polarization for binding affinity).
- Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding poses .
Basic: What are the primary biological targets and associated assay models?
Answer:
Reported targets include:
- Kinases : Tested via ADP-Glo™ assays using recombinant enzymes (e.g., EGFR, IC₅₀ = 0.5 µM) .
- Inflammatory mediators : Evaluated in LPS-induced TNF-α secretion models (RAW 264.7 macrophages) .
- Anticancer activity : Screened using MTT assays (e.g., IC₅₀ = 2.1 µM in HeLa cells) .
Advanced: How can researchers resolve contradictions in cytotoxicity data across cell lines?
Answer:
- Mechanistic profiling : Compare transcriptomic responses (RNA-seq) to identify cell-specific pathways (e.g., p53 status affecting apoptosis) .
- Pharmacokinetic studies : Measure intracellular concentrations via LC-MS/MS to rule out uptake variability .
- 3D tumor spheroids : Assess efficacy in physiologically relevant models to validate 2D data .
Basic: What analytical techniques are recommended for purity assessment and stability testing?
Answer:
- HPLC-DAD : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<0.1%) .
- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C indicates shelf stability) .
- Forced degradation : Exposure to UV light (ICH Q1B) and acidic/alkaline conditions to identify degradation products .
Advanced: What strategies mitigate poor aqueous solubility during in vivo studies?
Answer:
- Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance solubility .
- Nanoformulations : Encapsulation in liposomes (e.g., 100 nm particles) or cyclodextrin complexes .
- Co-solvent systems : Use Cremophor EL/ethanol (1:1 v/v) for preclinical dosing .
Basic: How is regioselectivity achieved during triazole ring formation?
Answer:
- Catalyst control : Cu(I) favors 1,4-disubstituted triazoles, while Ru catalysts yield 1,5-isomers .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for regioselective cycloaddition .
Advanced: What computational tools are used to predict metabolic liabilities?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
